An In-Depth Technical Guide to 2-Bromoacetic Acid: Properties, Reactivity, and Applications in Modern Synthesis
An In-Depth Technical Guide to 2-Bromoacetic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Abstract
2-Bromoacetic acid (BrCH₂COOH) is a cornerstone reagent in modern organic synthesis, prized for its role as a potent alkylating agent.[1] This colorless, crystalline solid is a bifunctional molecule, featuring both a reactive carbon-bromine bond and a versatile carboxylic acid group.[2][3] Its unique electronic properties make it an indispensable building block in the pharmaceutical, agrochemical, and fine chemical industries.[4][5] This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and mechanistic underpinnings of 2-bromoacetic acid. It further details field-proven synthetic protocols, explores its critical applications in drug development and biochemical research, and outlines rigorous safety and handling procedures essential for its responsible use in a laboratory setting.
Physicochemical and Spectroscopic Profile
2-Bromoacetic acid, also known as bromoethanoic acid, is a hygroscopic, colorless solid.[2][3] Its structure is characterized by a carboxylic acid moiety with a bromine atom substituted on the alpha-carbon. This substitution is key to its chemical behavior, significantly influencing its acidity and electrophilicity.
Physical and Chemical Properties
The fundamental properties of 2-bromoacetic acid are summarized below. Its relatively low pKa of approximately 2.86 indicates it is a significantly stronger acid than unsubstituted acetic acid, a direct consequence of the electron-withdrawing inductive effect of the adjacent bromine atom.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃BrO₂ | [2][6] |
| Molecular Weight | 138.95 g/mol | [1][2][6] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 49-51 °C | [1][2] |
| Boiling Point | 206-208 °C | [1][3] |
| Density | 1.934 g/cm³ | [1][2] |
| pKa | 2.86 | [1] |
| Solubility | Miscible with water; soluble in polar organic solvents | [1][3] |
| CAS Number | 79-08-3 | [1][3] |
Spectroscopic Data
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of 2-bromoacetic acid.
| Technique | Key Features | Source(s) |
| ¹H NMR | A characteristic singlet for the α-protons (CH₂) is observed. | [2] |
| ¹³C NMR | Two distinct signals corresponding to the electrophilic α-carbon and the carbonyl carbon. | |
| IR Spectroscopy | Strong C=O stretching vibration of the carboxylic acid group, along with a broad O-H stretch. | [2][7] |
| Mass Spectrometry | The molecular ion peak and characteristic isotopic pattern of bromine are observed. | [2] |
Core Reactivity and Mechanistic Insights
The utility of 2-bromoacetic acid is overwhelmingly derived from the reactivity of the α-carbon. The combined electron-withdrawing effects of the adjacent bromine atom and the carboxyl group render this carbon highly electrophilic and susceptible to nucleophilic attack.
The Bromoacetyl Moiety: A Potent Electrophile
The primary mode of reactivity for 2-bromoacetic acid is as an alkylating agent via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][6] The bromine atom is an excellent leaving group, and nucleophiles readily attack the electron-deficient α-carbon. This reaction is fundamental to its application in covalently modifying substrates in both synthetic chemistry and biochemistry.
Caption: General S_N2 alkylation mechanism of 2-bromoacetic acid.
This reactivity is widely exploited for the carboxymethylation of various nucleophiles:
-
N-Alkylation: Primary and secondary amines react to form glycine derivatives. This is a foundational step in peptide and heterocyclic synthesis.[8]
-
O-Alkylation: Alcohols and phenols can be alkylated to form α-alkoxy or α-aryloxy acetic acids.
-
S-Alkylation: Thiols, particularly the cysteine residues in proteins, are highly reactive towards 2-bromoacetic acid, forming stable thioether linkages. This reaction is a classical method for protein modification and enzyme inhibition studies.[8]
Esterification and the Reformatsky Reaction
The carboxylic acid functionality can undergo standard esterification reactions.[2] The resulting bromoacetate esters are crucial reagents in the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters.[2]
Hydrolysis and Degradation
When exposed to moisture, especially under basic conditions, 2-bromoacetic acid readily hydrolyzes to form glycolic acid and bromide ions.[2] This degradation pathway is important to consider for storage and handling, as the presence of moisture can reduce the purity and reactivity of the reagent over time.[9]
Synthetic Protocols and Methodologies
Authoritative and reproducible synthesis is paramount. The protocols described here are designed to be self-validating, with clear steps and rationales.
Synthesis of 2-Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction
This classic method involves the bromination of acetic acid in the presence of a phosphorus catalyst, such as red phosphorus or PBr₃.[2][10] The reaction proceeds through the formation of an acetyl bromide intermediate, which enolizes more readily than acetic acid itself, facilitating α-bromination.
Caption: Workflow for the Hell-Volhard-Zelinsky synthesis.
Step-by-Step Protocol:
-
Setup: Assemble a round-bottom flask with a dropping funnel and a reflux condenser protected by a drying tube. All glassware must be thoroughly dried.
-
Reagents: Charge the flask with glacial acetic acid and a catalytic amount of red phosphorus.[10]
-
Bromination: Gently heat the mixture. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a scrubber.[10]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture until the red-brown color of bromine has faded.[10]
-
Workup: The resulting bromoacetyl bromide can be hydrolyzed by the careful addition of water to yield crude 2-bromoacetic acid.[10]
-
Purification: The final product is purified by vacuum distillation or recrystallization to yield colorless crystals.[3][10]
Application Protocol: S-Alkylation of a Cysteine-Containing Peptide
This protocol demonstrates the use of 2-bromoacetic acid as a biochemical tool for modifying sulfhydryl groups.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a suitable buffer, such as 0.1 M Tris-HCl at pH 8.0. The slightly basic pH is crucial as it deprotonates the thiol group to the more nucleophilic thiolate anion, accelerating the reaction.
-
Reagent Preparation: Prepare a fresh stock solution of 2-bromoacetic acid in the same buffer. A 10 to 50-fold molar excess of the alkylating agent is typically used to ensure complete modification.
-
Reaction: Add the 2-bromoacetic acid solution to the peptide solution. The reaction is typically performed in the dark to prevent the formation of radical side products and is allowed to proceed for 60-90 minutes at room temperature.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to consume any excess 2-bromoacetic acid.
-
Purification: The resulting carboxymethylated peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Validation: Confirm the modification using mass spectrometry, which will show a mass shift corresponding to the addition of a carboxymethyl group (-CH₂COOH).
Applications in Research and Drug Development
2-Bromoacetic acid is a versatile intermediate in the synthesis of a wide range of pharmaceuticals and other specialty chemicals.[5][6][8]
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing active pharmaceutical ingredients (APIs), including certain amino acids, peptides, and heterocyclic compounds that are scaffolds for many modern drugs.[4][5]
-
Biochemical Probes: Its ability to selectively alkylate cysteine and histidine residues makes it an invaluable tool for studying enzyme active sites, mapping protein structures, and developing irreversible enzyme inhibitors.[8]
-
Agrochemicals: It serves as a precursor in the manufacture of various herbicides and pesticides, contributing to crop protection.[5][8]
-
Cross-linking Reagents: Derivatives like Bromoacetic acid N-hydroxysuccinimide ester are used as heterobifunctional cross-linkers to conjugate peptides to proteins for immunogen preparation.[11]
Safety, Handling, and Storage
2-Bromoacetic acid is a hazardous substance that demands strict safety protocols. It is highly toxic, corrosive, and can cause severe chemical burns upon contact.[12][13]
GHS Hazard Profile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion | Sub-category 1A | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment | Acute 1 | H400: Very toxic to aquatic life |
| Source: ECHEMI, Wikipedia[1][12] |
Protocol for Safe Handling
-
Engineering Controls: Always handle 2-bromoacetic acid in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[12]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge.[9]
-
-
Handling Practices: Avoid creating dust. Wash hands and exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12]
Storage and Incompatibility
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture, as it is hygroscopic and light-sensitive.[3][12]
-
Incompatibilities: Keep away from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[9][14]
Emergency and First-Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.
Conclusion
2-Bromoacetic acid is a powerful and versatile reagent whose importance in synthetic chemistry cannot be overstated. Its well-defined reactivity as a potent S_N2 alkylating agent, coupled with the functionality of its carboxylic acid group, makes it a critical building block for creating complex molecules in pharmaceutical and materials science. While its hazardous nature demands respect and meticulous handling, a thorough understanding of its properties and reactivity allows researchers and drug development professionals to harness its synthetic power safely and effectively, driving innovation across the chemical sciences.
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